molecular formula C17H17ClN2O3 B5803680 2-(4-CHLOROPHENYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(4-CHLOROPHENYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B5803680
M. Wt: 332.8 g/mol
InChI Key: NJWNORNAZVOXLX-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that features a chlorophenyl group, a furan-2-carbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the chlorophenyl intermediate.

    Introduction of the Furan-2-Carbonyl Group: The intermediate is then reacted with furan-2-carboxylic acid or its derivatives under suitable conditions to introduce the furan-2-carbonyl group.

    Piperazine Ring Formation: The final step involves the reaction of the intermediate with piperazine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties.

Biology

    Biochemical Studies: The compound can be used as a probe to study biochemical pathways and interactions.

Medicine

    Drug Development: Due to its structural features, the compound may be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Polymer Synthesis: It can be used as a monomer or a building block in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-2-carbonyl group and the piperazine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENYL)-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a pyridine ring instead of a furan ring.

    2-(4-CHLOROPHENYL)-1-[4-(THIOPHEN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan-2-carbonyl group in 2-(4-CHLOROPHENYL)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different heterocyclic rings.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-5-3-13(4-6-14)12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWNORNAZVOXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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